molecular formula Cl6Na2Pd-4 B1598818 Sodium chloropalladate CAS No. 53823-60-2

Sodium chloropalladate

Cat. No.: B1598818
CAS No.: 53823-60-2
M. Wt: 365.1 g/mol
InChI Key: GYMWIUOUHWSDEO-UHFFFAOYSA-H
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Description

Sodium chloropalladate, also known as disodium tetrachloropalladate, is an inorganic compound with the chemical formula Na₂PdCl₄. This compound is a palladium complex and is commonly used in various chemical processes due to its catalytic properties. It appears as a brown crystalline solid and is known for its high palladium content, typically ranging between 35.0% and 36.5% .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium chloropalladate can be synthesized by reacting palladium(II) chloride with sodium chloride in an aqueous solution. The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2[\text{PdCl}_4] ] Palladium(II) chloride is insoluble in water, but the product, this compound, dissolves readily. The compound crystallizes from water as a trihydrate (Na₂PdCl₄·3H₂O), which is the commercially available form .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium chloropalladate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium chloropalladate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium chloropalladate exerts its effects is primarily through its catalytic activity. Palladium complexes can facilitate various chemical reactions by providing a platform for the reactants to interact more efficiently. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Sodium chloropalladate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its high solubility in water and its ability to form a wide range of palladium complexes, making it highly versatile in catalytic applications .

Properties

IUPAC Name

disodium;hexachloropalladium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.2Na.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPXZVAWLYQAF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6Na2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of sodium chloropalladate in organic synthesis, particularly involving alkenes?

A1: this compound(II) functions as a catalyst in various organic reactions. Research shows its ability to induce olefin isomerization []. This process involves the stepwise movement of hydrogen atoms on the alkene, leading to the formation of different olefin isomers. [] demonstrated this mechanism by analyzing the isomerization products of selectively deuterium-labeled olefins using techniques like vapor phase chromatography and NMR. Additionally, this compound(II) is a key component in the palladium-catalyzed phenylation of alkenes using sodium tetraphenylborate [].

Q2: How does this compound(II) interact with allyl chloride in the presence of other reagents like carbon monoxide and primary amines?

A2: this compound(II) facilitates the simultaneous formation of isocyanates and π-allylpalladium chloride from a reaction mixture containing allyl chloride, a primary amine, and carbon monoxide []. While the specific mechanism is not detailed in the abstract, this reaction highlights the versatile reactivity of this compound(II) in multi-component organic synthesis.

Q3: Are there any studies on the potential environmental impacts of using this compound?

A3: One study investigated the formation of fine solid particles from aqueous this compound solutions upon exposure to gamma-ray irradiation []. While this research doesn't directly address environmental impacts, it explores the behavior of this compound under specific conditions, which could be relevant for understanding its fate and potential environmental effects after use in various applications.

Q4: Beyond olefin isomerization, are there other examples of this compound's use as a catalyst in organic reactions?

A4: this compound exhibits catalytic activity in reactions beyond olefin isomerization. For example, it can catalyze the carbonylation of sodium tetraphenylborate in the presence of carbon monoxide, yielding benzophenone and methyl benzoate []. This reaction highlights this compound's utility in incorporating carbon monoxide into organic molecules, a valuable transformation in synthetic chemistry.

Q5: Does the reaction of this compound(II) with unsaturated ketones lead to different outcomes compared to simple alkenes?

A5: Yes, research indicates a distinct behavior when this compound(II) reacts with unsaturated ketones. For instance, with 1-hexen-5-one, it forms a π-allyl complex, ([MeCH=CH=CHC(O)Me]PdCl) []. This complex readily undergoes typical bridge-cleavage reactions with ligands like pyridine and triphenylphosphine. This contrasts with the reaction of this compound(II) with simple alkenes, where olefin isomerization is observed. This difference highlights the influence of functional groups on the reactivity of substrates towards this compound(II).

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